molecular formula C18H19N5OS2 B2837244 2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide CAS No. 385787-89-3

2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2837244
CAS RN: 385787-89-3
M. Wt: 385.5
InChI Key: FTGBMBXMPWTKII-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of derived imines from 4-imino-5,6,7,8-tetrahydro-1-benzothienopyrimidin-3 (4H)-amine has been developed in three steps . Another example is the synthesis of Schiff bases of 5,6,7,8-tetrahydro-1-benzothiophene-3-carboxylate, which involves treatment with formamide and phosphorus oxychloride .

Scientific Research Applications

Crystal Structure Analysis

  • The compound is part of a group of 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, which exhibit a folded conformation. This structural feature is significant in crystallography and material sciences, as it affects the molecule's interactions and stability (Subasri et al., 2017).

Antimicrobial Applications

  • Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, including compounds related to the query molecule, have shown preliminary antimicrobial activity. Some of these compounds were particularly active against Candida albicans and Staphylococcus aureus, indicating potential applications in treating infections caused by these microorganisms (Soliman et al., 2009).

Potential in Drug Discovery

  • The compound belongs to a class of molecules involved in structure-activity relationship studies, particularly as ligands for receptors like the histamine H4 receptor. These studies are crucial in drug discovery, providing insights into designing more effective therapeutic agents (Altenbach et al., 2008).

Role in Enzyme Inhibition

  • Compounds from the thieno[2,3-d]pyrimidine family, including the molecule , have been investigated for their inhibitory effects on enzymes like thymidylate synthase and dihydrofolate reductase. These studies are significant for developing new anticancer and antibacterial drugs (Gangjee et al., 2008).

Synthesis and Reactivity Studies

  • Research into the synthesis and reactivity of compounds like 2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide helps in understanding their chemical properties and potential applications in various fields, including medicinal chemistry and materials science (Youssef, 2009).

properties

IUPAC Name

2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS2/c19-16-15-12-5-1-2-6-13(12)26-17(15)23-18(22-16)25-10-14(24)21-9-11-4-3-7-20-8-11/h3-4,7-8H,1-2,5-6,9-10H2,(H,21,24)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGBMBXMPWTKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC(=O)NCC4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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